1-[3-(diethylamino)propyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[3-(diethylamino)propyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(diethylamino)propyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the benzofuran and pyridine derivatives, followed by their coupling through a series of reactions that introduce the diethylamino and hydroxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3-(diethylamino)propyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl group can be reduced to a hydroxy group.
Substitution: The diethylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would regenerate the hydroxy group.
Scientific Research Applications
1-[3-(diethylamino)propyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 1-[3-(diethylamino)propyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[3-(diethylamino)propyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one: shares similarities with other compounds containing benzofuran, pyridine, and diethylamino groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H29N3O5 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
1-[3-(diethylamino)propyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2-pyridin-3-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H29N3O5/c1-4-28(5-2)13-8-14-29-22(18-10-7-12-27-16-18)21(24(31)26(29)32)23(30)20-15-17-9-6-11-19(33-3)25(17)34-20/h6-7,9-12,15-16,22,31H,4-5,8,13-14H2,1-3H3 |
InChI Key |
FKVLMHJFCYEDOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CN=CC=C4 |
Origin of Product |
United States |
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